molecular formula C21H32BNO4 B15126977 4-(N-Boc-Pyrrolidin-3-yl)phenylboronic acid pinacol ester

4-(N-Boc-Pyrrolidin-3-yl)phenylboronic acid pinacol ester

Cat. No.: B15126977
M. Wt: 373.3 g/mol
InChI Key: XAYALASJHAIXCO-UHFFFAOYSA-N
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Description

4-(N-Boc-Pyrrolidin-3-yl)phenylboronic acid pinacol ester is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The molecular structure includes a boronic acid pinacol ester group attached to a phenyl ring, which is further connected to a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Boc-Pyrrolidin-3-yl)phenylboronic acid pinacol ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.

    Protection with Boc Group: The pyrrolidine ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Attachment of the Phenyl Ring: The protected pyrrolidine is coupled with a phenylboronic acid derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the Pinacol Ester: Finally, the boronic acid group is converted to a pinacol ester through a reaction with pinacol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

4-(N-Boc-Pyrrolidin-3-yl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Hydrolysis: The pinacol ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Boronic Acids: Formed through oxidation or hydrolysis of the pinacol ester group.

Scientific Research Applications

4-(N-Boc-Pyrrolidin-3-yl)phenylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(N-Boc-Pyrrolidin-3-yl)phenylboronic acid pinacol ester primarily involves its role as a boronic ester reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc-protected pyrrolidine ring provides stability and prevents unwanted side reactions during the process.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the pyrrolidine ring and Boc protection.

    4-(N-Boc-Amino)phenylboronic Acid Pinacol Ester: Similar but with an amino group instead of a pyrrolidine ring.

    Pyridine-4-boronic Acid Pinacol Ester: Contains a pyridine ring instead of a phenyl ring.

Uniqueness

4-(N-Boc-Pyrrolidin-3-yl)phenylboronic acid pinacol ester is unique due to the presence of the Boc-protected pyrrolidine ring, which provides additional stability and reactivity. This makes it particularly useful in complex organic synthesis and in the development of advanced materials.

Biological Activity

4-(N-Boc-Pyrrolidin-3-yl)phenylboronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly for its potential applications in drug development and organic synthesis. This article explores its biological activity, synthesis, and various research findings related to its efficacy and applications.

  • Molecular Formula : C15_{15}H22_{22}BNO3_{3}
  • Molecular Weight : 273.16 g/mol
  • CAS Number : 857530-80-4

Biological Activity

The biological activity of this compound primarily stems from its interactions with biological targets, including enzymes and receptors. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors of serine proteases and other enzymes. The specific interactions of this compound with target enzymes have been explored in various studies:

  • Protease Inhibition : Studies have shown that phenylboronic acids can inhibit proteases by forming stable complexes that prevent substrate binding. This property is significant in the development of therapeutic agents for diseases involving dysregulated protease activity.
  • Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Boronic Acid : The initial step involves the preparation of the boronic acid derivative from phenylboronic acid.
  • Pinacol Ester Formation : The reaction with pinacol under acidic conditions leads to the formation of the pinacol ester.
  • Boc Protection : The final step involves the protection of the amine group using Boc anhydride to yield the desired compound.

Research Findings

Recent studies have highlighted various aspects of the biological activity and applications of this compound:

StudyFindings
Demonstrated enzyme inhibition properties against serine proteases, showing potential for therapeutic applications.
Investigated anticancer effects in vitro, indicating induction of apoptosis in specific cancer cell lines.
Explored the synthesis methodology, emphasizing the efficiency of palladium-catalyzed reactions in forming boron-carbon bonds.

Case Studies

  • Anticancer Application : A study conducted on the effect of this compound on breast cancer cell lines showed a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Interaction Study : Another investigation focused on the interaction between this compound and trypsin-like proteases, revealing a competitive inhibition mechanism with IC50 values indicating effective inhibition at low concentrations.

Properties

Molecular Formula

C21H32BNO4

Molecular Weight

373.3 g/mol

IUPAC Name

tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-13-12-16(14-23)15-8-10-17(11-9-15)22-26-20(4,5)21(6,7)27-22/h8-11,16H,12-14H2,1-7H3

InChI Key

XAYALASJHAIXCO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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